![molecular formula C7H14ClN3O B2560414 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride CAS No. 1909327-03-2](/img/structure/B2560414.png)
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride, also known as VU0456810, is a novel compound that has been developed for use in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system. The modulation of mGluR4 has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is through positive allosteric modulation of mGluR4. This receptor is a member of the metabotropic glutamate receptor family, which are G protein-coupled receptors that are activated by the neurotransmitter glutamate. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride are primarily related to its modulation of mGluR4. This receptor is expressed in a number of regions of the brain, including the striatum, cerebellum, and hippocampus. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride in lab experiments is its specificity for mGluR4. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other mGluR4 modulators. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Orientations Futures
There are a number of future directions for research on 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride and its effects on mGluR4. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. For example, further studies could investigate the effects of this compound on cognitive function in animal models of Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR4 modulators, which could improve the efficacy of this approach for treating neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 2-amino-5-chlorobenzonitrile. This is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 3-aminocyclohex-2-enone to form the desired product, 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Applications De Recherche Scientifique
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride has been used extensively in scientific research to study the role of mGluR4 in various neurological and psychiatric disorders. One study showed that the compound was able to reduce the severity of motor symptoms in a mouse model of Parkinson's disease by increasing the activity of mGluR4 in the striatum. Another study demonstrated that the compound was able to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Propriétés
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCXXNTPIJFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
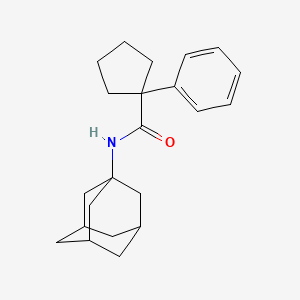
![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)
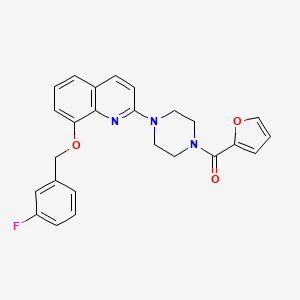
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)
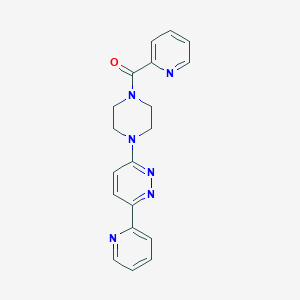
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)
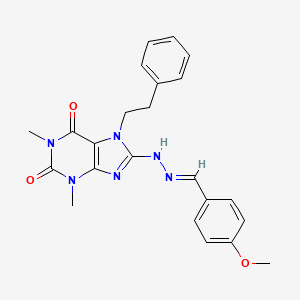
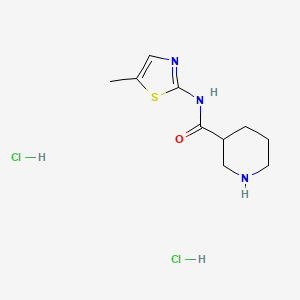
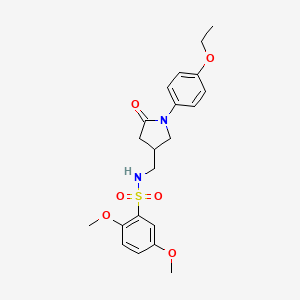
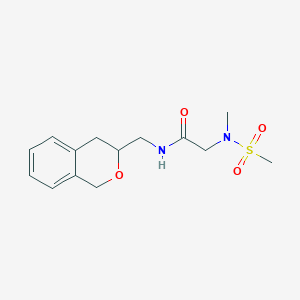
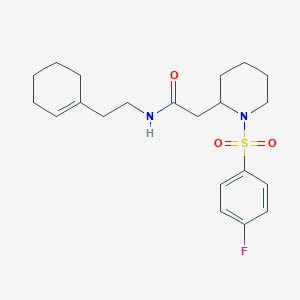
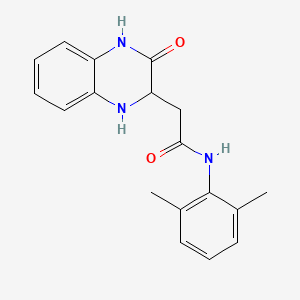
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)